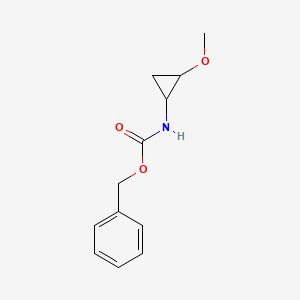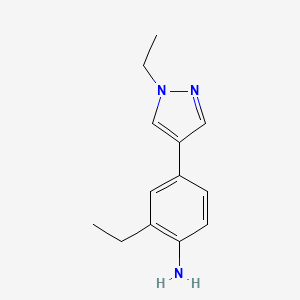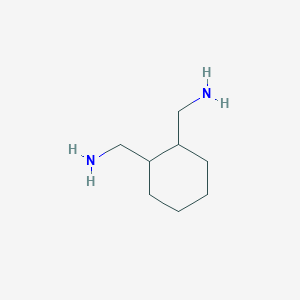![molecular formula C14H13BO2 B13891661 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the benzoxaborole family, which has garnered significant interest due to its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of benzylboronic acid with ortho-aminophenol under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxaborole ring. The reaction mixture is usually heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxaborole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted benzoxaborole derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds. It serves as a precursor for various functionalized benzoxaboroles.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial and fungal infections.
Medicine: Explored for its therapeutic potential in treating skin conditions such as psoriasis and atopic dermatitis.
Wirkmechanismus
The mechanism of action of 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. It primarily acts as an inhibitor of phosphodiesterase enzymes, which play a crucial role in the regulation of inflammatory responses. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation and promoting healing . The compound’s boron atom forms a reversible covalent bond with the active site of the enzyme, leading to its inhibition .
Vergleich Mit ähnlichen Verbindungen
Crisaborole: Another benzoxaborole compound used in the treatment of atopic dermatitis. It shares a similar mechanism of action but differs in its chemical structure and specific enzyme targets.
AN2690: A benzoxaborole antifungal agent used to treat onychomycosis.
Uniqueness: Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its significance in scientific research .
Eigenschaften
Molekularformel |
C14H13BO2 |
|---|---|
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
6-benzyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO2/c16-15-14-9-12(6-7-13(14)10-17-15)8-11-4-2-1-3-5-11/h1-7,9,16H,8,10H2 |
InChI-Schlüssel |
PWBFUKYLAOVVJB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC(=C2)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)
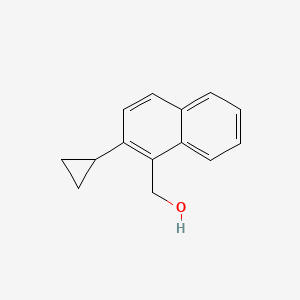
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
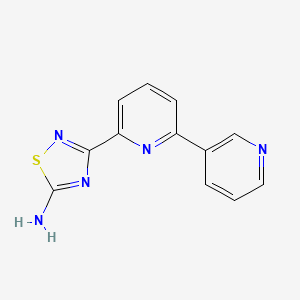
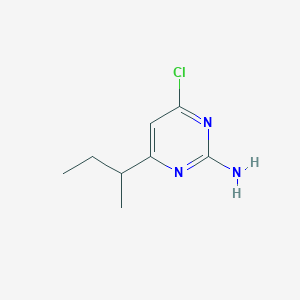
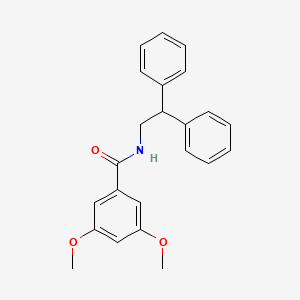
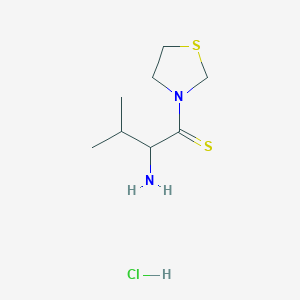
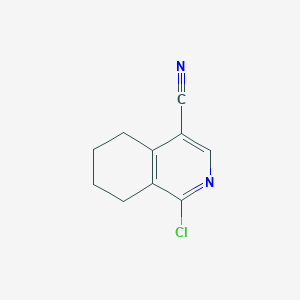
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
